3-(4-Chloro-2-nitrophenoxy)azetidine

Medicinal Chemistry Structure-Activity Relationship Building Block Selection

3-(4-Chloro-2-nitrophenoxy)azetidine (CAS 1219948-69-2) is a synthetic small-molecule building block composed of a four-membered azetidine heterocycle connected via an ether linkage at the 3-position to a 4-chloro-2-nitrophenoxy moiety (C9H9ClN2O3, MW 228.63 g/mol). It belongs to the class of 3-phenoxyazetidines bearing both electron-withdrawing nitro (–NO2) and chloro (–Cl) substituents on the aromatic ring.

Molecular Formula C9H9ClN2O3
Molecular Weight 228.63 g/mol
CAS No. 1219948-69-2
Cat. No. B1423993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-2-nitrophenoxy)azetidine
CAS1219948-69-2
Molecular FormulaC9H9ClN2O3
Molecular Weight228.63 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C9H9ClN2O3/c10-6-1-2-9(8(3-6)12(13)14)15-7-4-11-5-7/h1-3,7,11H,4-5H2
InChIKeyVCKGZIKKTZQBHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chloro-2-nitrophenoxy)azetidine (CAS 1219948-69-2): Core Structural Identity and Procurement Baseline for Nitrochlorophenoxy-Azetidine Building Blocks


3-(4-Chloro-2-nitrophenoxy)azetidine (CAS 1219948-69-2) is a synthetic small-molecule building block composed of a four-membered azetidine heterocycle connected via an ether linkage at the 3-position to a 4-chloro-2-nitrophenoxy moiety (C9H9ClN2O3, MW 228.63 g/mol) [1]. It belongs to the class of 3-phenoxyazetidines bearing both electron-withdrawing nitro (–NO2) and chloro (–Cl) substituents on the aromatic ring. This compound is commercially available at typical purities of ≥95% through multiple catalog suppliers for laboratory research use . CAUTION: Direct, quantitative biological activity data for this specific compound in peer-reviewed primary literature or patents is extremely scarce at the time of this analysis. The differentiation evidence presented below relies heavily on structural comparison with regioisomeric and substituent-variant analogs, computed physicochemical property differences, and class-level pharmacological precedent. Users making procurement decisions should consider this evidentiary limitation when weighing differentiation claims.

Why Regioisomeric or Substituent-Variant Nitrophenoxy-Azetidines Cannot Substitute 3-(4-Chloro-2-nitrophenoxy)azetidine (CAS 1219948-69-2)


Within the C9H9ClN2O3 isomeric series of chloro-nitrophenoxy-azetidines, the specific positioning of the chloro and nitro substituents on the phenoxy ring governs critical molecular properties including lipophilicity, electronic distribution, hydrogen-bonding capacity, and steric accessibility of the azetidine nitrogen—all of which directly impact reactivity in downstream synthetic transformations and, where biological targets are concerned, pharmacophore recognition [1][2]. The 4-chloro-2-nitro substitution pattern of the target compound places the nitro group ortho to the ether linkage, creating a distinct intramolecular electronic environment (through resonance and inductive effects) that differs fundamentally from the 5-chloro-2-nitro, 2-chloro-4-nitro, or 2-chloro-6-nitro regioisomers . In the broader phenoxy-azetidine class, the presence and position of halogen and nitro substituents have been shown to modulate S1P receptor activity in patent-disclosed pharmaceutical compositions, demonstrating that seemingly minor positional changes produce functionally non-equivalent molecules [3]. Consequently, procurement of any other isomer or analog as a 'generic equivalent' without empirical validation of equivalent performance in the specific experimental system is scientifically unsound.

Quantitative Differentiation Evidence: 3-(4-Chloro-2-nitrophenoxy)azetidine (CAS 1219948-69-2) vs. Closest Analogs


Regioisomeric Substitution Pattern: 4-Chloro-2-nitro vs. 5-Chloro-2-nitro Phenoxy-Azetidine Isomers

The target compound bears the chloro substituent at the 4-position and the nitro group at the 2-position (ortho to the ether oxygen) of the phenoxy ring [1]. Its direct regioisomer, 3-(5-Chloro-2-nitrophenoxy)azetidine (CAS 1342551-36-3), carries the chloro at the 5-position (meta to the ether linkage). This positional shift alters both the electronic landscape of the aromatic ring and the steric environment around the azetidine-ether junction. While no published head-to-head biological assay exists, the difference can be quantified through computed physicochemical descriptors: the target compound has a PubChem-computed XLogP3-AA of 1.8, Topological Polar Surface Area (TPSA) of 67.1 Ų, 1 hydrogen bond donor, and 4 hydrogen bond acceptors [1]. For the 5-chloro isomer, predicted properties from vendor databases indicate a pKa of 8.97±0.40 and density of 1.426±0.06 g/cm³ (vs. target for which published predicted pKa and density are not separately available due to data scarcity) . The distinct InChIKey of the target (VCKGZIKKTZQBHV-UHFFFAOYSA-N) [1] vs. the 5-chloro isomer confirms their non-identical chemical identities. In synthetic applications, the 4-chloro position places the chlorine para to the ether oxygen, which electronically deactivates the ring differently than the meta-chloro of the 5-chloro isomer, affecting reactivity in nucleophilic aromatic substitution and cross-coupling reactions.

Medicinal Chemistry Structure-Activity Relationship Building Block Selection

Presence of Chlorine Substituent: Target vs. Non-Chlorinated 3-(4-Nitrophenoxy)azetidine Analog

The target compound contains both a chlorine atom (at the 4-position) and a nitro group (at the 2-position), whereas 3-(4-Nitrophenoxy)azetidine (CAS 1219977-31-7) carries only the nitro substituent and lacks chlorine [1]. This single-atom difference produces measurable changes in molecular properties. The target has a molecular weight of 228.63 g/mol and molecular formula C9H9ClN2O3, while the non-chlorinated analog has MW 194.19 g/mol and formula C9H10N2O3 [1]. The computed XLogP3-AA of 1.8 for the target [1] is expected to be higher than that of the chlorine-free analog (for which published XLogP3 data is not available, but the absence of the hydrophobic chlorine atom would predictably reduce logP). The chlorine substituent introduces the capacity for halogen bonding interactions with biological targets—a feature absent in the non-chlorinated analog. Additionally, the chlorine serves as a synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not possible with the chlorine-free variant. Commercially, the non-chlorinated analog is available at higher purity (98+% with batch QC including NMR, HPLC, GC) vs. the target's typical 95+% purity , reflecting differences in synthetic accessibility and purification.

Lipophilicity Modulation Medicinal Chemistry Halogen Bonding

Commercial Purity and Quality Assurance: Target Compound vs. 3-(5-Chloro-2-nitrophenoxy)azetidine Isomer

The target compound 3-(4-Chloro-2-nitrophenoxy)azetidine is commercially available from multiple suppliers at a standard purity of 95+% (CAS 1219948-69-2) . In comparison, its 5-chloro isomer (CAS 1342551-36-3) is available at higher purity specification of 98% from suppliers such as Fluorochem (SKU F700760) and Bidepharm, with batch-specific QC documentation including NMR, HPLC, and GC . The 2-chloro-4-nitro isomer (CAS 1220029-10-6) is also available at NLT 98% purity with storage at 2–8°C . The lower purity specification (95+%) of the target may reflect the synthetic challenges associated with the 4-chloro-2-nitro substitution pattern, where the nitro group ortho to the ether oxygen may introduce steric hindrance and electronic effects that complicate purification. For procurement decisions where high purity is critical (e.g., fragment-based screening, crystallography, or late-stage functionalization), users must weigh the unique structural features of the 4-chloro-2-nitro isomer against the higher purity available for regioisomeric alternatives. No pharmacopeial monograph or certified reference standard exists for this compound class.

Procurement Quality Control Synthetic Reliability

Class-Level Anti-Tubercular Potential: Nitroaromatic Azetidine Scaffold Benchmarking

Although no specific MIC data exists in the peer-reviewed literature for 3-(4-Chloro-2-nitrophenoxy)azetidine against Mycobacterium tuberculosis (Mtb), the broader azetidine chemical class has demonstrated compelling antitubercular activity that contextualizes the potential value of this scaffold. A 2024 study in the Journal of Medicinal Chemistry identified a series of azetidine derivatives termed BGAz from a whole-cell phenotypic screen, exhibiting potent bactericidal activity with MIC99 values <10 μM against both drug-sensitive Mtb and multidrug-resistant TB (MDR-TB), without detectable drug resistance [1]. The mode of action was shown to involve inhibition of late-stage mycolic acid biosynthesis—a target distinct from existing cell-wall inhibitors. Separately, a 2024 review noted that nitroaromatic-equipped azetidines have demonstrated in vitro antibacterial activity against Mtb with MIC values ranging from 0.8 to 12.5 μg/mL [2][3]. The target compound, bearing both a nitroaromatic warhead (2-nitrophenoxy) and a chloro substituent, structurally aligns with this pharmacophore model. This class-level evidence supports the rationale for procuring this specific building block as a starting point for anti-TB medicinal chemistry campaigns, though users must verify activity empirically.

Antitubercular Drug Discovery Mycobacterium tuberculosis Phenotypic Screening

Synthetic Versatility: Dual Functional Handles (Chloro + Nitro) Enable Orthogonal Derivatization Pathways

The 3-(4-Chloro-2-nitrophenoxy)azetidine scaffold contains two chemically distinct functional handles—an aryl chloride and an aryl nitro group—that can be addressed orthogonally in synthetic sequences [1]. The aryl chloride at the 4-position is amenable to palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira coupling), while the nitro group at the 2-position can be selectively reduced to an amine (for subsequent amidation, sulfonylation, or diazotization) without affecting the chloro substituent under appropriate conditions [2]. The azetidine secondary amine provides a third reactive site for N-functionalization (acylation, alkylation, sulfonylation). In contrast, non-chlorinated analogs such as 3-(4-Nitrophenoxy)azetidine (CAS 1219977-31-7) lack the cross-coupling handle, reducing the scope of accessible derivatives . The phenoxy-azetidine core has been specifically claimed in patent literature as a privileged scaffold for S1P receptor modulators, demonstrating that this connectivity pattern has validated pharmaceutical relevance [3]. This orthogonal reactivity profile makes the target compound a strategically superior building block for diversity-oriented synthesis and parallel library generation compared to analogs lacking the chloro substituent.

Synthetic Chemistry Cross-Coupling Building Block Utility

Crystallographic Precedent for the Chlorophenoxy-Nitrophenyl Pharmacophore: Structural Confirmation from a Related Azetidin-2-one

A closely related compound, 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one (C15H11ClN2O4), has been structurally characterized by single-crystal X-ray diffraction, published in Acta Crystallographica Section E (2015) [1][2]. This azetidin-2-one shares the 4-chlorophenoxy and 2-nitrophenyl motifs with the target compound, differing primarily in the oxidation state at the azetidine ring (2-one carbonyl vs. fully saturated azetidine) and the connectivity (4-aryl vs. 3-phenoxy). The crystal structure reveals that the central β-lactam ring is approximately planar (maximum deviation = 0.044(2) Å for the N atom) and subtends dihedral angles of 61.17(11)° and 40.21° with the attached aromatic rings, demonstrating a non-coplanar conformation that may influence molecular recognition [1]. This structural precedent confirms that the 4-chlorophenoxy / 2-nitrophenyl substitution pattern is compatible with crystalline order and provides a conformational reference for computational modeling of the target compound. No crystal structure of the target compound itself has been deposited in the Cambridge Structural Database (CSD) as of 2026.

Structural Biology Crystallography Conformational Analysis

Procurement-Relevant Application Scenarios for 3-(4-Chloro-2-nitrophenoxy)azetidine (CAS 1219948-69-2)


Diversity-Oriented Synthesis and Parallel Library Construction Requiring Orthogonal Functional Handles

When building a compound library around the phenoxy-azetidine scaffold, 3-(4-Chloro-2-nitrophenoxy)azetidine (CAS 1219948-69-2) is the preferred building block over non-halogenated or regioisomeric alternatives because it provides three chemically orthogonal derivatization handles—aryl chloride (cross-coupling), aryl nitro (reduction to amine), and azetidine NH (N-functionalization)—from a single starting material [1]. This enables rapid diversification without requiring multiple procurement events. The phenoxy-azetidine core has been specifically patented as a privileged scaffold for S1P receptor modulation, lending pharmaceutical credibility to the template . Users should note that commercial purity of 95+% [2] may require flash chromatography or recrystallization prior to use in library synthesis where high purity of final products is required.

Antitubercular Drug Discovery Leveraging the Nitroaromatic Azetidine Pharmacophore

For programs targeting Mycobacterium tuberculosis, 3-(4-Chloro-2-nitrophenoxy)azetidine offers a structural entry point into the nitroaromatic azetidine class that has demonstrated MIC99 values <10 μM against both drug-sensitive and multidrug-resistant Mtb in recent phenotypic screening campaigns (BGAz series) [1]. The combination of a nitroaromatic warhead and a chloro substituent on the phenoxy ring aligns with the pharmacophoric features associated with antimycobacterial activity in this scaffold class . While direct MIC data for this specific compound is absent from the published literature, the validated class-level precedent supports its procurement as a starting point for hit-to-lead optimization, with the understanding that all biological activity must be empirically confirmed.

Structure-Activity Relationship (SAR) Studies Exploring Halogen Position Effects on Phenoxy-Azetidine Biological Activity

In systematic SAR campaigns, 3-(4-Chloro-2-nitrophenoxy)azetidine (4-Cl, 2-NO2) serves as a critical member of a regioisomeric matrix alongside 3-(5-Chloro-2-nitrophenoxy)azetidine (CAS 1342551-36-3; 5-Cl, 2-NO2) [1], 3-(2-Chloro-4-nitrophenoxy)azetidine (CAS 1220029-10-6; 2-Cl, 4-NO2) , and 3-(2-Chloro-6-nitrophenoxy)azetidine (CAS 1701736-27-7; 2-Cl, 6-NO2) . The distinct computed XLogP3-AA of 1.8 and TPSA of 67.1 Ų for the target compound [2] differentiate it within this isomer set. When such a regioisomeric SAR matrix is required to comprehensively probe the chemical space around a phenoxy-azetidine hit, procurement of all four isomers is recommended, but the 4-chloro-2-nitro configuration may be prioritized when ortho-nitro and para-chloro electronic effects are specifically hypothesized to be important for target engagement.

Synthetic Methodology Development Exploiting Azetidine Ring Strain and Functional Group Orthogonality

The four-membered azetidine ring possesses significant ring strain (~26 kcal/mol), making it an excellent substrate for ring-opening and ring-expansion reactions that generate pyrrolidines, piperidines, and other nitrogen heterocycles [1]. 3-(4-Chloro-2-nitrophenoxy)azetidine combines this inherent ring strain with two electronically differentiated aromatic substituents, offering a unique platform for investigating chemoselective ring-opening reactions where the chloro and nitro groups can serve as reporters for regiochemical outcomes. The compound's commercial availability at 95+% purity from multiple suppliers , despite the synthetic challenges of the 4-chloro-2-nitro pattern, makes it accessible for academic methodology development without requiring in-house multi-step synthesis of the starting material.

Quote Request

Request a Quote for 3-(4-Chloro-2-nitrophenoxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.